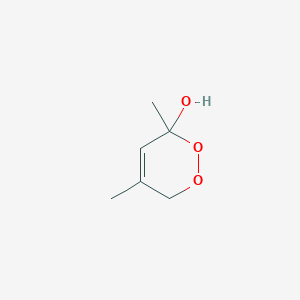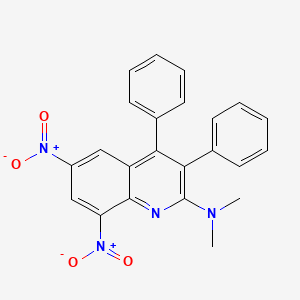![molecular formula C16H17NO B14597404 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 60290-66-6](/img/structure/B14597404.png)
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core and a propylanilino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-propylaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus to remove water formed during the reaction. The reaction mixture is heated under reflux in the presence of a suitable solvent, such as toluene, and a catalyst, such as piperidine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
- 4-[(4-Dimethylaminoanilino)methylidene]cyclohexa-2,5-dien-1-one
- 4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its propylanilino substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
60290-66-6 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
4-[(4-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H17NO/c1-2-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18)11-7-14/h4-12,18H,2-3H2,1H3 |
Clé InChI |
QMOHWXGNKBIJDY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)

